molecular formula C17H21ClFNO3 B4103482 2-[[2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride

2-[[2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride

Cat. No.: B4103482
M. Wt: 341.8 g/mol
InChI Key: PXOFNRXUCXRPJZ-UHFFFAOYSA-N
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Description

2-[[2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride is a chemical compound with a complex structure that includes a fluorobenzyl group, a methoxybenzyl group, and an aminoethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzyl alcohol with 3-methoxybenzyl chloride in the presence of a base to form the intermediate 2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl chloride. This intermediate is then reacted with ethanolamine to produce the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[[2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
  • 3-Bromo-2-(2′-fluorobenzyloxy)phenylboronic acid
  • 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde

Uniqueness

2-[[2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its particular characteristics are advantageous.

Properties

IUPAC Name

2-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO3.ClH/c1-21-16-8-4-6-13(11-19-9-10-20)17(16)22-12-14-5-2-3-7-15(14)18;/h2-8,19-20H,9-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOFNRXUCXRPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride
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2-[[2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride
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